Cas no 2171653-86-2 (4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid)

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid structure
2171653-86-2 structure
商品名:4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid
CAS番号:2171653-86-2
MF:C27H34N2O6
メガワット:482.568667888641
CID:5944756
PubChem ID:165567404

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid
    • 2171653-86-2
    • EN300-1569277
    • 4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
    • インチ: 1S/C27H34N2O6/c1-3-29(16-8-15-25(30)31)26(32)24(14-9-17-34-2)28-27(33)35-18-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,23-24H,3,8-9,14-18H2,1-2H3,(H,28,33)(H,30,31)
    • InChIKey: FIGYWWXIXFVNNZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(N(CC)CCCC(=O)O)=O)CCCOC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 482.24168681g/mol
  • どういたいしつりょう: 482.24168681g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 35
  • 回転可能化学結合数: 14
  • 複雑さ: 679
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 105Ų

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1569277-0.25g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.25g
$3099.0 2023-06-04
Enamine
EN300-1569277-0.1g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.1g
$2963.0 2023-06-04
Enamine
EN300-1569277-1.0g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
1g
$3368.0 2023-06-04
Enamine
EN300-1569277-0.05g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.05g
$2829.0 2023-06-04
Enamine
EN300-1569277-0.5g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
0.5g
$3233.0 2023-06-04
Enamine
EN300-1569277-5.0g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
5g
$9769.0 2023-06-04
Enamine
EN300-1569277-10.0g
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
10g
$14487.0 2023-06-04
Enamine
EN300-1569277-250mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
250mg
$3099.0 2023-09-24
Enamine
EN300-1569277-100mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
100mg
$2963.0 2023-09-24
Enamine
EN300-1569277-500mg
4-[N-ethyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxypentanamido]butanoic acid
2171653-86-2
500mg
$3233.0 2023-09-24

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid 関連文献

Related Articles

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acidに関する追加情報

Introduction to 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic Acid (CAS No. 2171653-86-2)

4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound, identified by its CAS number 2171653-86-2, exhibits a complex molecular structure that makes it a promising candidate for various therapeutic applications. The presence of multiple functional groups, including N-ethyl, (9H-fluoren-9-yl)methoxycarbonyl, and 5-methoxy, contributes to its unique chemical properties and potential biological activities.

The< strong> molecular architecture of 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid is designed to interact with biological targets in a highly specific manner. The fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis, enhances the stability and reactivity of the compound, making it suitable for further derivatization and functionalization. This feature is particularly valuable in the development of novel pharmaceutical agents where precise control over molecular interactions is crucial.

In recent years, there has been a growing interest in the development of molecules that can modulate protein-protein interactions and enzyme activity. The< strong> N-terminal ethyl group in this compound may play a role in influencing its solubility and metabolic stability, which are critical factors in drug design. Additionally, the< strong> 5-methoxy substituent could contribute to the compound's binding affinity by introducing hydrophobic interactions with target proteins.

The< strong> pharmacological potential of 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid has been explored in several preclinical studies. Research indicates that this compound may exhibit inhibitory effects on certain kinases and other enzymes involved in cellular signaling pathways. These pathways are often dysregulated in various diseases, making them attractive targets for therapeutic intervention. The ability of this compound to interact with these targets could lead to the development of novel treatments for conditions such as cancer, inflammation, and neurodegenerative disorders.

One of the most compelling aspects of this compound is its versatility in drug design. The< strong> Fmoc group can be removed under specific conditions, allowing for the introduction of other functional groups or modifications. This flexibility makes it a valuable building block for synthesizing more complex molecules with tailored properties. Furthermore, the< strong> methoxy groups provide additional sites for chemical modification, enabling researchers to fine-tune the compound's pharmacokinetic and pharmacodynamic profiles.

The< strong> synthetic route to 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and automated purification methods, has been instrumental in optimizing the production process. These advancements have not only improved the efficiency of synthesis but also reduced costs, making it more feasible for large-scale production.

In conclusion, 4-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-methoxypentanamidobutanoic acid represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile tool for drug discovery and development. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions faced today.

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